

# Application Note: Determination of Sterigmatocystin in Cereals by HPLC-MS/MS

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## Compound of Interest

Compound Name: Sterigmatocystine

Cat. No.: B1681140

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## Introduction

Sterigmatocystin (STC) is a mycotoxin produced by various species of *Aspergillus* fungi and is a biogenic precursor to aflatoxin B1.[1][2] Due to its potential carcinogenic properties, the monitoring of sterigmatocystin in cereals and cereal-based products is crucial for food safety.[1] This application note describes a sensitive and selective method for the quantification of sterigmatocystin in various cereal matrices using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The method is intended for researchers, scientists, and professionals in the field of food safety and drug development.

## Principle

The method is based on the extraction of sterigmatocystin from a homogenized cereal sample using a mixture of acetonitrile and water. The sample extract can then be cleaned up using an immunoaffinity column (IAC) or a simple "dilute-and-shoot" approach before analysis by HPLC-MS/MS.[3][4][5][6] Separation is achieved on a C18 reversed-phase column with a gradient elution of water and an organic solvent (methanol or acetonitrile) containing additives to improve ionization. Detection and quantification are performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode, monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.

## Apparatus and Reagents

- Apparatus:

- High-performance liquid chromatography (HPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
- Laboratory mill
- Homogenizer
- Centrifuge
- Vortex mixer
- Analytical balance
- Syringe filters (0.2 µm)
- Immunoaffinity columns (optional)
- Reagents:
  - Sterigmatocystin standard
  - Acetonitrile (HPLC grade)
  - Methanol (HPLC grade)
  - Water (Milli-Q or equivalent)
  - Formic acid
  - Ammonium formate
  - Blank cereal matrix for validation

## Experimental Protocols

### Standard Solution Preparation

Prepare a stock solution of sterigmatocystin in a suitable solvent such as acetonitrile or methanol. From the stock solution, prepare a series of working standard solutions by serial

dilution to construct a calibration curve.

## Sample Preparation

- Homogenize a representative sample of the cereal grain using a laboratory mill.
- Weigh 5 g of the homogenized sample into a centrifuge tube.
- Add 20 mL of extraction solvent (e.g., acetonitrile/water, 80:20, v/v with 1% formic acid).[\[7\]](#)[\[8\]](#)
- Vortex for 2 minutes to ensure thorough mixing.
- Centrifuge at 4000 rpm for 10 minutes.
- Collect the supernatant for the clean-up step.

### Option A: Immunoaffinity Column (IAC) Clean-up[\[3\]](#)[\[4\]](#)

- Dilute the supernatant from the extraction step with phosphate-buffered saline (PBS) to reduce the organic solvent concentration.
- Pass the diluted extract through the sterigmatocystin-specific immunoaffinity column at a slow, steady flow rate.
- Wash the column with water to remove interfering matrix components.
- Elute the sterigmatocystin from the column with methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable volume of the initial mobile phase for HPLC-MS/MS analysis.

### Option B: "Dilute-and-Shoot" Method[\[5\]](#)[\[6\]](#)

- Take an aliquot of the supernatant from the extraction step.
- Dilute the extract with a mixture of water and acetonitrile (e.g., 1:1, v/v) to reduce matrix effects.[\[9\]](#)

- Filter the diluted extract through a 0.2  $\mu\text{m}$  syringe filter into an HPLC vial.

## HPLC-MS/MS Analysis

The following are typical HPLC-MS/MS parameters. These may need to be optimized for the specific instrumentation used.

Parameter	Setting
HPLC System	
Column	C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A	Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B	Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient	0-1 min: 10% B; 1-8 min: 10-95% B; 8-10 min: 95% B; 10.1-12 min: 10% B
Flow Rate	0.3 mL/min
Injection Volume	5 µL
Column Temperature	40 °C
Mass Spectrometer	
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV <sup>[1]</sup>
Source Temperature	120-150 °C <sup>[1][10]</sup>
Desolvation Temperature	350-450 °C <sup>[1][10]</sup>
Cone Gas Flow	150 L/h <sup>[10]</sup>
Desolvation Gas Flow	1000 L/h <sup>[10]</sup>
MS/MS Detection (MRM)	
Precursor Ion (m/z)	325.1
Product Ion 1 (m/z)	281.1 (Quantifier)
Product Ion 2 (m/z)	297.1 (Qualifier)
Collision Energy	Optimized for the specific instrument
Cone Voltage	30 V <sup>[1]</sup>

## Method Validation Data

The following tables summarize the quantitative data for the HPLC-MS/MS method for sterigmatocystin detection in cereals, based on published literature.

Table 1: Linearity

Analyte	Calibration Range (µg/kg)	Correlation Coefficient (r <sup>2</sup> )	Reference
Sterigmatocystin	0.5 - 100	> 0.99	[1]
Sterigmatocystin	Not Specified	> 0.995	[7]
Sterigmatocystin	Not Specified	> 0.99	[2][10]

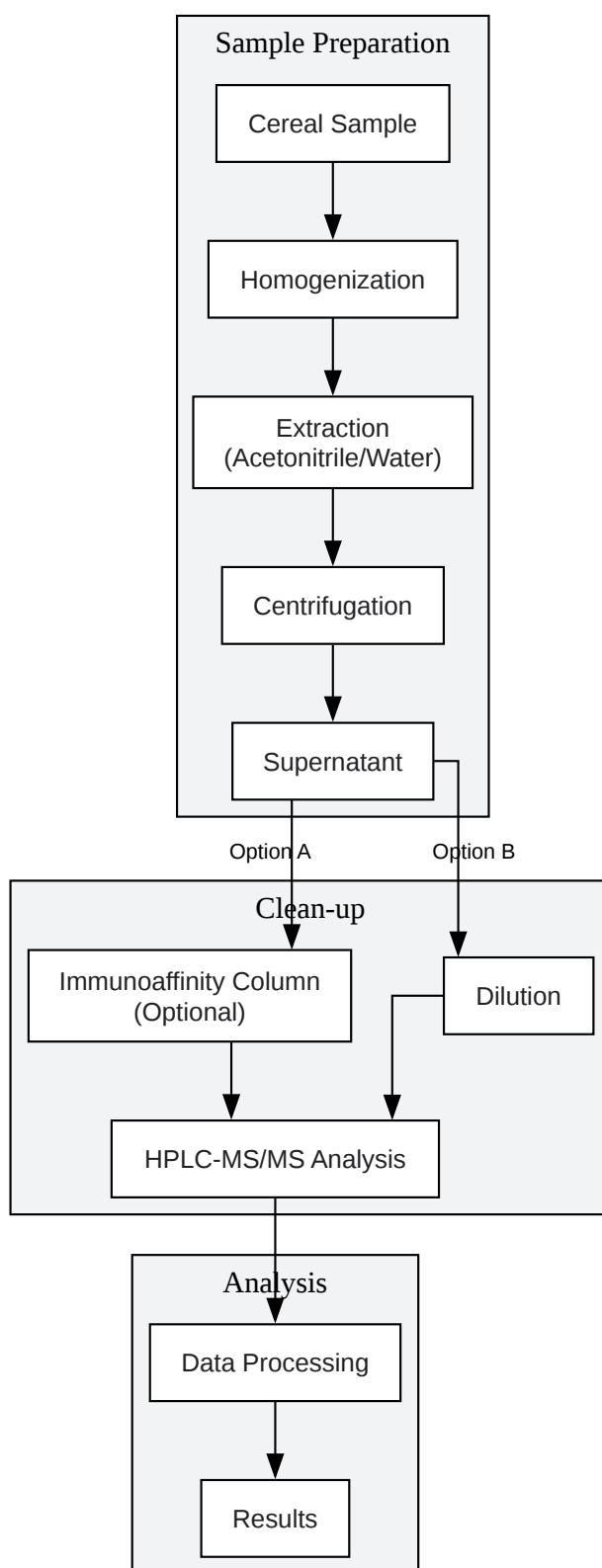
Table 2: Recovery

Cereal Matrix	Spiking Level (µg/kg)	Recovery (%)	RSD (%)	Reference
Wheat, Oats, Rye, Maize, Rice	0.75 - 50	68 - 106	4.2 - 17.5	[3][4]
Wheat	0.5, 5, 25, 100	> 97	Not Specified	[1]
Infant Cereals	Not Specified	84.8 - 96.2	≤ 11.43	[2]
Feed	1, 2.03, 5.07, 10.14	98 - 99	1.9 - 3.7	[6]

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

Cereal Matrix	LOD (µg/kg)	LOQ (µg/kg)	Reference
Beer	Not Specified	0.02	<a href="#">[3]</a> <a href="#">[4]</a>
Cheese	Not Specified	0.6	<a href="#">[3]</a> <a href="#">[4]</a>
Grains	Not Specified	< 0.5	<a href="#">[1]</a>
Infant Cereals	0.11	0.37	<a href="#">[2]</a>
Feed	Not Specified	1	<a href="#">[6]</a>
Food	Not Specified	< 1.5	<a href="#">[11]</a>

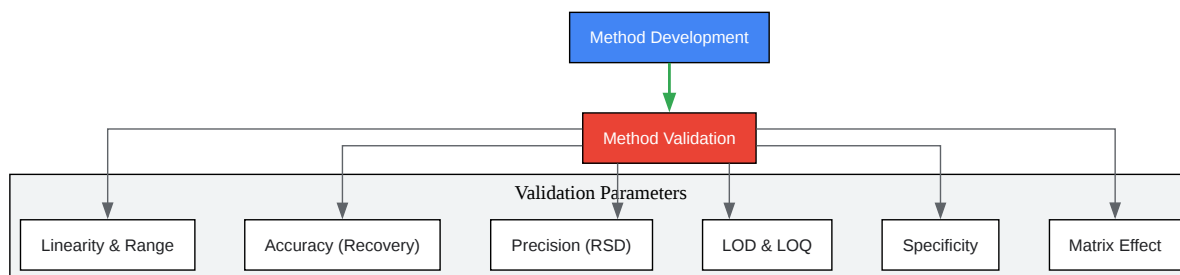
## Visualizations



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Caption: Experimental workflow for sterigmatocystin detection.





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Caption: Key steps in the method validation process.

## Conclusion

The described HPLC-MS/MS method provides a robust, sensitive, and selective approach for the determination of sterigmatocystin in a variety of cereal samples. The method can be adapted to include either a thorough immunoaffinity column clean-up for complex matrices or a simpler "dilute-and-shoot" procedure for high-throughput screening. The validation data demonstrates that the method is fit for purpose and can achieve the low detection limits required for regulatory compliance and food safety monitoring.

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